PAROXETINE MALEATE-D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

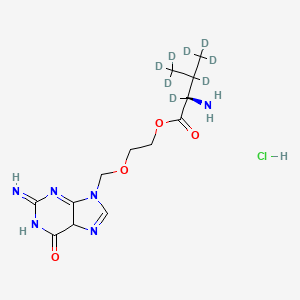

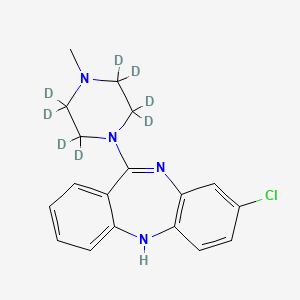

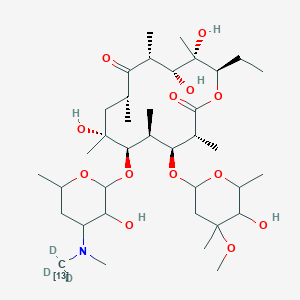

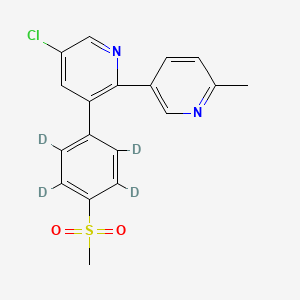

Paroxetine, marketed under trade names Paxil and Aropax, is an SSRI antidepressant used to treat many conditions in adults from major depression and obsessive-compulsive disorder to several anxiety disorders . The Paroxetine-D6 maleate is a stable-labeled internal standard suitable for quantification of paroxetine using LC/MS or LC-MS/MS methods for applications in clinical or diagnostic testing, clinical toxicology, or pharmaceutical research .

Synthesis Analysis

The catalytic enantioselective synthesis of the chiral key intermediate of the antidepressant (−)-paroxetine is demonstrated as a continuous flow process on multi-gram scale. The critical step is a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence .

Molecular Structure Analysis

The empirical formula of Paroxetine-D6 maleate is C19D6H14FNO3 · C4H4O4 with a molecular weight of 451.47 . The detailed pharmacodynamic analyses are drawn based on the molecular mechanism of paroxetine’s binding to all available therapeutic targets that have structure confirmed by X-ray studies .

Chemical Reactions Analysis

Paroxetine is both a substrate and an inhibitor of cytochrome isoenzyme CYP2D6 .

Physical And Chemical Properties Analysis

Paroxetine-D6 maleate is a liquid form certified reference material with a concentration of 100 μg/mL in methanol (as free base). It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .

Applications De Recherche Scientifique

Modulation of Inflammatory Responses

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), has been found to modulate inflammatory responses. Research demonstrates that paroxetine can significantly inhibit IL-6 production in macrophages, while enhancing TNFα production when treated with lipopolysaccharide (LPS). This highlights its potential role in influencing cytokine production and the immune response in various conditions (Durairaj, Steury, & Parameswaran, 2015).

Enhancing Drug Delivery and Bioavailability

Studies have focused on developing formulations of paroxetine to improve its bioavailability and delivery. For instance, a paroxetine-loaded nanoemulsion has been created for nose-to-brain delivery, showing enhanced permeation and efficacy in treating depression compared to oral administration. This innovation suggests a new pathway for drug delivery, particularly for neurological conditions (Pandey et al., 2016).

Interaction with Neuronal Channels

Paroxetine has been observed to interact with G protein-activated inwardly rectifying K+ (GIRK) channels. This interaction, which involves a reversible reduction of inward currents through these channels, may partially explain some therapeutic effects and side effects of paroxetine, indicating its broader impact on neuronal excitability and signaling pathways (Kobayashi, Washiyama, & Ikeda, 2006).

Pharmacokinetic Studies

Population pharmacokinetic studies have been conducted to understand the variability in paroxetine's metabolism and distribution among different patient populations. This research is crucial for personalizing therapy, especially considering genetic polymorphisms and metabolic profiles (Li et al., 2022).

Therapeutic Efficacy in Specific Conditions

Paroxetine has been evaluated for its efficacy in treating major depressive disorder in specific patient groups, such as those with multiple sclerosis. These studies help in understanding the drug's effectiveness and tolerability in diverse clinical scenarios (Ehde et al., 2008).

Safety And Hazards

Propriétés

Numéro CAS |

1435728-64-5 |

|---|---|

Nom du produit |

PAROXETINE MALEATE-D6 |

Formule moléculaire |

C19H14D6FNO3·C4H4O4 |

Poids moléculaire |

451.5 |

Pureté |

95% by HPLC; 98% atom D |

Numéros CAS associés |

64006-44-6 (unlabelled) |

Étiquette |

Paroxetine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.